7-Hydrazinyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-Hydrazinyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 2-Methoxyphenyl substituent at position 3, contributing electronic and steric effects.
- Methyl groups at positions 2 and 5, enhancing lipophilicity and influencing conformational stability.
This compound belongs to a class of heterocycles widely studied for their biological activities, including antioxidant, anti-diabetic, and anti-arthritic properties . Its structural features make it a candidate for targeting enzymes like fatty acid amide hydrolase (FAAH) or corticotropin-releasing factor (CRF) receptors, as seen in related pyrazolopyrimidines .
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9-8-13(18-16)20-15(17-9)14(10(2)19-20)11-6-4-5-7-12(11)21-3/h4-8,18H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUMCJKZEONJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(2-methoxyphenyl)-2,5-dimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolo[1,5-a]pyrimidine core can interact with enzymes and receptors. These interactions can modulate the activity of specific pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Substituent Variations at Position 7
The hydrazinyl group distinguishes this compound from analogues with alternative substituents:
Key Observations :
- The hydrazinyl group may enhance interactions with polar enzyme active sites compared to the lipophilic chloro group in 7-chloro derivatives.
- MPZP ’s bulky amine substituent at position 7 enables selective CRF1 receptor binding, suggesting substituent size and polarity critically influence target selectivity .
Substituent Variations at Position 3
The 2-methoxyphenyl group at position 3 contrasts with other aryl substituents:
Key Observations :
Structural Isomers and Positional Effects
- 7-Hydrazinyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine () is a positional isomer with the methoxy group at the para position. This minor structural change could alter electronic distribution and binding affinity.
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 43024-25-5) lacks the aryl substituent at position 3, reducing steric bulk but limiting π-π stacking interactions .
Key Observations :
- Hydrazinyl-containing derivatives are understudied in vivo but show promise in vitro due to their reactive NH-NH₂ group.
- MPZP ’s efficacy in anxiety models highlights the importance of substituent tailoring for receptor specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
